1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydroxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a compound containing an active methylene group.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introducing the hydroxy and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or antimicrobial activity.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with triazole rings and aromatic groups may:
Inhibit Enzymes: By binding to the active site or allosteric sites, affecting enzyme activity.
Interact with Receptors: Modulating receptor activity through agonistic or antagonistic effects.
Disrupt Cellular Processes: Affecting cell signaling pathways, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2-hydroxy-1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
Comparison
Compared to similar compounds, 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may exhibit unique properties due to the presence of the methyl groups on the aromatic rings. These substituents can influence the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
107658-60-6 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-3-7-16(8-4-14)18(23)19(24,11-22-13-20-12-21-22)17-9-5-15(2)6-10-17/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
RXOZTHGZRQYJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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